molecular formula C11H11BrO2 B8562226 2-(4-Bromophenyl)-4-pentenoic Acid

2-(4-Bromophenyl)-4-pentenoic Acid

Cat. No.: B8562226
M. Wt: 255.11 g/mol
InChI Key: OAYFVVCIJWPGAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromophenyl)-4-pentenoic Acid is a useful research compound. Its molecular formula is C11H11BrO2 and its molecular weight is 255.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11BrO2

Molecular Weight

255.11 g/mol

IUPAC Name

2-(4-bromophenyl)pent-4-enoic acid

InChI

InChI=1S/C11H11BrO2/c1-2-3-10(11(13)14)8-4-6-9(12)7-5-8/h2,4-7,10H,1,3H2,(H,13,14)

InChI Key

OAYFVVCIJWPGAQ-UHFFFAOYSA-N

Canonical SMILES

C=CCC(C1=CC=C(C=C1)Br)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-bromophenylacetic acid (12.0 g) of Formula XIII-A in 450 ml of anhydrous THF is cooled to 0° C. via an ice bath. The solution is treated with lithium bis(trimethylsilyl)amide (LiHMDS, 1.0M in THF, 112 ml) which initially results in a light yellow slurry which becomes an orange homogeneous solution. The solution is stirred at 0° C. for 2 hrs followed by warming to room temperature. The solution is recooled to 0° C. and is treated dropwise with allyl bromide (5.0 ml). The mixture is left to stir overnight with gradual warming to room temperature. After 18 hrs the mixture is cooled to 0° C. and quenched with 250 ml of 10% aqueous HCl. The mixture is poured into a separatory funnel and extracted with EtOAc (2×300 ml). The combined organic extracts are dried over anhydrous Na2SO4, filtered and concentrated to give a viscous oil. This material is distilled (0.5 mm Hg, collected 158°-161° C.) to give 10.1 g of the title product.
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
112 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three

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